Camylofine dihydrochloride
Overview
Description
Camylofine dihydrochloride is a synthetic compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms and is effective in treating conditions such as abdominal colic and in accelerating labor . The compound exhibits both anticholinergic and direct smooth muscle relaxant actions .
Mechanism of Action
Target of Action
Camylofine dihydrochloride, also known as Camylofin hydrochloride, primarily targets muscarinic receptors and phosphodiesterase type IV . Muscarinic receptors play a crucial role in the nervous system, mediating various physiological functions like heart rate and smooth muscle contraction. Phosphodiesterase type IV is involved in breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline.
Mode of Action
Camylofin is a smooth muscle relaxant with both anticholinergic action and direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors, but this action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Biochemical Pathways
The inhibition of phosphodiesterase type IV by Camylofin leads to an increase in cyclic AMP levels. This increase in cyclic AMP eventually results in a reduction in cytosolic calcium, causing relaxation of smooth muscle .
Pharmacokinetics
For instance, intramuscular administration provides a relatively slower onset of action compared to intravenous administration .
Result of Action
The comprehensive action of Camylofin to relieve smooth muscle spasm results from its dual mode of action. By inhibiting the binding of acetylcholine to muscarinic receptors and phosphodiesterase type IV, it reduces cytosolic calcium, leading to smooth muscle relaxation . This makes it effective in treating conditions like stomach ache in infants and children .
Biochemical Analysis
Biochemical Properties
Camylofine dihydrochloride exhibits its biochemical properties through its interaction with various biomolecules. The anticholinergic action of this compound is produced by inhibiting the binding of acetylcholine to muscarinic receptors . This action is less pronounced .
Cellular Effects
This compound has a comprehensive action to relieve smooth muscle spasm . This is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium . This influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of camylofine dihydrochloride involves several steps. The Hell–Volhard–Zelinsky halogenation on phenylacetic acid produces 2-bromo-2-phenylacetyl bromide . This intermediate is then treated with isoamyl alcohol to yield 3-methylbutyl bromo (phenyl)acetate . The final step involves alkylation with N,N-diethylethylenediamine to produce camylofine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Camylofine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and ester groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives depending on the substituents introduced .
Scientific Research Applications
Camylofine dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies involving antispasmodic agents and their mechanisms of action.
Medicine: This compound is used in clinical settings to treat abdominal colic and to accelerate labor.
Industry: The compound is used in the pharmaceutical industry for the production of antispasmodic medications.
Comparison with Similar Compounds
Similar Compounds
Drotaverine: Another antispasmodic agent used to treat smooth muscle spasms.
Hyoscine: Used for its anticholinergic properties to treat motion sickness and postoperative nausea.
Valethamate: Used to accelerate labor and relieve smooth muscle spasms.
Uniqueness
Camylofine dihydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This makes it particularly effective in treating conditions involving smooth muscle spasms .
Properties
CAS No. |
5892-41-1 |
---|---|
Molecular Formula |
C19H33ClN2O2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H |
InChI Key |
QQZXGWCAVDVDOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54-30-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.